4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide
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Overview
Description
4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide typically involves the condensation of a thiazolidine-2,4-dione derivative with an appropriate aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antioxidant agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, which can disrupt cellular processes and lead to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-((5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
- 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate
Uniqueness
Compared to similar compounds, 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-10-8-17-14(20)7-4-9-18-15(21)13(23-16(18)22)11-12-5-2-1-3-6-12/h1-3,5-6,11,19H,4,7-10H2,(H,17,20)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJSKNNKJVELAB-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCCC(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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